molecular formula C14H13N5O B5744311 N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5744311
M. Wt: 267.29 g/mol
InChI Key: HVCHXTRBEZJXRX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a phenylethyl group attached to the nitrogen atom and a carboxamide group at the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with 3-amino-1,2,4-triazole and a suitable aldehyde under acidic conditions to form the triazolopyrimidine core. The carboxamide group can be introduced through subsequent reactions with carboxylic acid derivatives or via direct amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The process typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the triazolopyrimidine core through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase, and lysine-specific histone demethylase 1 (LSD1/KDM1A). These interactions result in the modulation of cellular processes such as DNA repair, cell proliferation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylethyl group and the carboxamide functionality contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-13(15-9-7-11-5-2-1-3-6-11)12-17-14-16-8-4-10-19(14)18-12/h1-6,8,10H,7,9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHXTRBEZJXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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